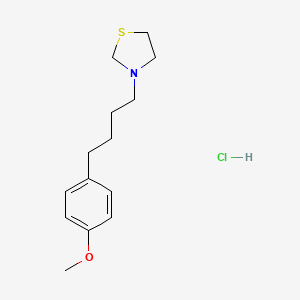![molecular formula C10H14O2S B14676576 2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol CAS No. 35378-93-9](/img/structure/B14676576.png)
2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- is an organic compound with the molecular formula C10H14O2S It is a derivative of ethanol where the hydrogen atom of the hydroxyl group is replaced by a 2-[[(4-methoxyphenyl)methyl]thio] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzyl isothiocyanate. This intermediate is then reacted with ethanol in the presence of a base such as sodium hydroxide to yield the desired compound. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-[[(4-methoxyphenyl)methyl]thio] group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also interact with cellular membranes and proteins, leading to changes in cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethyl alcohol: Similar in structure but lacks the thioether group.
2-Methoxyethanol: Contains a methoxy group but lacks the phenyl and thioether groups.
4-Methoxybenzyl chloride: Precursor in the synthesis of Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]-.
Uniqueness
Ethanol, 2-[[(4-methoxyphenyl)methyl]thio]- is unique due to the presence of both the 4-methoxyphenyl and thioether groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
35378-93-9 |
|---|---|
Molekularformel |
C10H14O2S |
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C10H14O2S/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5,11H,6-8H2,1H3 |
InChI-Schlüssel |
AOJDHGMFDUEVML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


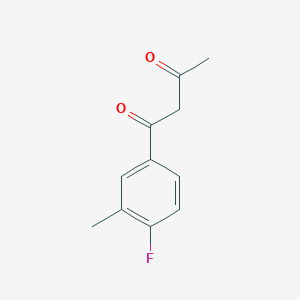
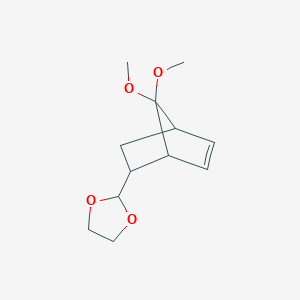

![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
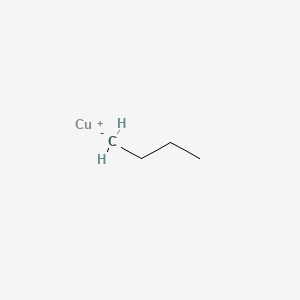
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
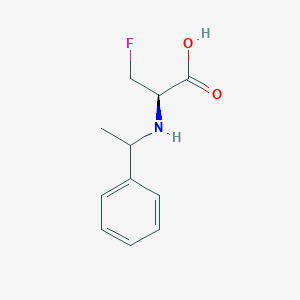

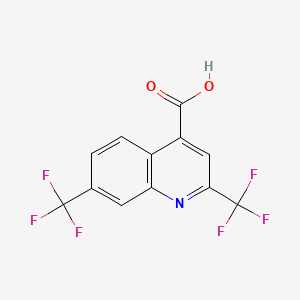
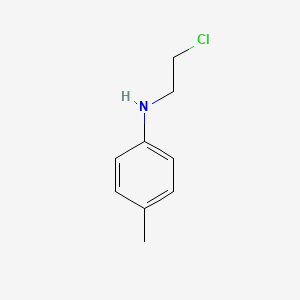
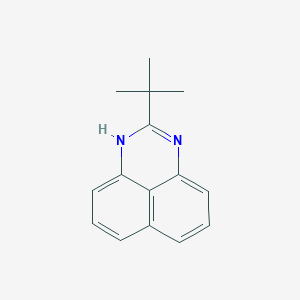
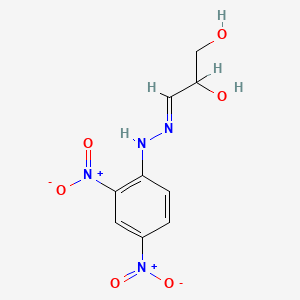
![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)
